

# Application Notes and Protocols for (R)-L 888607 in Chemotaxis Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis.[1][2] It is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] Activation of CRTH2 by its endogenous ligand, prostaglandin D2 (PGD2), or synthetic agonists like (R)-L 888607, triggers a signaling cascade that leads to chemotaxis, the directed migration of these immune cells towards a chemical gradient.[5][6][7] This makes (R)-L 888607 an invaluable tool for studying the mechanisms of immune cell trafficking and for the screening and development of novel anti-inflammatory therapeutics.

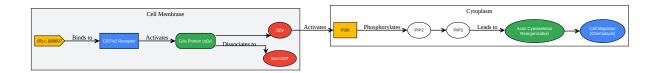
These application notes provide a detailed protocol for utilizing **(R)-L 888607** in a chemotaxis assay, specifically using the widely accepted Boyden chamber/transwell assay format.[8][9][10]

## **Mechanism of Action and Signaling Pathway**

**(R)-L 888607** acts as a selective agonist at the CRTH2 receptor, which is a Gi-coupled GPCR. [5] Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates downstream signaling pathways, including the activation of Phosphoinositide 3-kinase



(PI3K). This cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemoattractant.[11]



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**Figure 1.** Simplified signaling pathway of **(R)-L 888607**-induced chemotaxis via the CRTH2 receptor.

### **Data Presentation**

Quantitative data from a chemotaxis assay using **(R)-L 888607** can be effectively summarized in tables. Below are examples of how to structure your data for clear comparison.

Table 1: Dose-Response of (R)-L 888607 on Eosinophil Chemotaxis

(R)-L 888607 Concentration (nM)	Mean Migrated Cells (± SEM)	Fold Increase over Control	
0 (Vehicle Control)	50 ± 5	1.0	
0.1	150 ± 12	3.0	
1	450 ± 35	9.0	
10	800 ± 60	16.0	
100	1200 ± 95	24.0	
1000	1150 ± 88	23.0	



Table 2: Chemotactic Index of Various Immune Cell Types in Response to 100 nM **(R)-L 888607** 

Cell Type	Mean Migrated Cells (Test) (± SEM)	Mean Migrated Cells (Control) (± SEM)	Chemotactic Index*
Eosinophils	1250 ± 110	55 ± 8	22.7
Basophils	850 ± 75	40 ± 5	21.3
Th2 Cells	600 ± 50	30 ± 4	20.0
Neutrophils	60 ± 10	50 ± 7	1.2

<sup>\*</sup>Chemotactic Index = (Mean Migrated Cells in Test) / (Mean Migrated Cells in Control)

## **Experimental Protocols**

# Protocol: Chemotaxis Assay using (R)-L 888607 with a Boyden Chamber (Transwell) System

This protocol is optimized for eosinophils but can be adapted for other CRTH2-expressing cells like basophils and Th2 cells.

#### Materials:

- (R)-L 888607 (selective CRTH2 agonist)
- Primary human eosinophils (isolated from peripheral blood) or a suitable cell line
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Boyden chamber (transwell) plate with 5 μm pore size polycarbonate membranes[8][10]



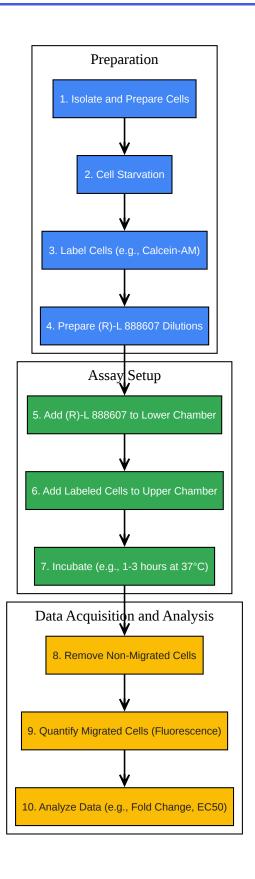




- Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader
- CO2 incubator (37°C, 5% CO2)
- Hemocytometer or automated cell counter
- Trypan blue solution

**Experimental Workflow:** 





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Figure 2. General workflow for a chemotaxis assay using (R)-L 888607.



#### Step-by-Step Procedure:

- Cell Preparation:
  - Isolate primary eosinophils from human peripheral blood using a standard negative selection method.[12]
  - Assess cell viability using trypan blue exclusion; viability should be >95%.
  - Resuspend cells in RPMI 1640 medium supplemented with 0.5% BSA.
- Cell Starvation (Optional but Recommended):
  - To reduce basal signaling, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 2-4 hours at 37°C.[13]
- Preparation of (R)-L 888607:
  - Prepare a stock solution of (R)-L 888607 in DMSO.
  - On the day of the experiment, prepare serial dilutions of (R)-L 888607 in RPMI 1640 with 0.5% BSA. A typical concentration range for a dose-response curve would be 0.1 nM to 1000 nM. Include a vehicle control (DMSO at the same final concentration as the highest (R)-L 888607 concentration).
- Setting up the Chemotaxis Chamber:
  - Add the desired concentration of (R)-L 888607 or vehicle control to the lower wells of the Boyden chamber plate.
  - Carefully place the transwell inserts (with the 5 μm pore membrane) into the wells, ensuring no air bubbles are trapped beneath the membrane.
- Cell Seeding:
  - Adjust the cell concentration to 1 x 10<sup>6</sup> cells/mL in RPMI 1640 with 0.5% BSA.
  - Add 100 μL of the cell suspension to the upper chamber of each transwell insert.



#### Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell type.
- Quantification of Migrated Cells:
  - After incubation, carefully remove the transwell inserts.
  - To quantify migrated cells using a fluorescence-based method:
    - Add a lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells.
    - Incubate as per the manufacturer's instructions to lyse the cells and release the dye.
    - Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
  - Alternatively, for manual counting:
    - Fix and stain the membrane of the insert.
    - Count the number of migrated cells on the underside of the membrane using a microscope.

#### Data Analysis:

- Calculate the mean and standard error of the mean (SEM) for each condition.
- For dose-response experiments, plot the number of migrated cells (or fluorescence intensity) against the log of the **(R)-L 888607** concentration to determine the EC50 value.
- Calculate the chemotactic index by dividing the number of migrated cells in the presence of (R)-L 888607 by the number of migrated cells in the vehicle control.

Important Considerations and Optimization:



- Cell Type: The optimal pore size of the transwell membrane may vary depending on the cell type. 5 μm is generally suitable for eosinophils and neutrophils.[8][10]
- Concentration of (R)-L 888607: It is crucial to perform a dose-response experiment to
  determine the optimal concentration of (R)-L 888607 for your specific cell type and assay
  conditions. A concentration of 100 nM has been shown to be effective for eosinophil
  chemotaxis.
- Incubation Time: The incubation time should be optimized to allow for significant cell
  migration without saturation of the response. A time-course experiment (e.g., 1, 2, 3, and 4
  hours) is recommended.
- Controls: Always include a negative (vehicle) control and a positive control (a known chemoattractant for the cell type being used, if available).

By following these detailed application notes and protocols, researchers can effectively utilize **(R)-L 888607** to investigate the role of the CRTH2 receptor in immune cell chemotaxis and to screen for potential therapeutic agents targeting this important inflammatory pathway.

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